JTV 519 fumarate is a synthetic compound known for its role as a ryanodine receptor inhibitor, specifically stabilizing the ryanodine receptor type 2 in a closed conformation. This compound has garnered attention due to its potential antiarrhythmic and cardioprotective properties, making it relevant in cardiovascular research and therapeutic applications. JTV 519 fumarate is also recognized for its ability to influence calcium signaling pathways, which are crucial for muscle function and cardiac health.
JTV 519 fumarate is classified as a pharmacological agent that interacts with ryanodine receptors, which are integral to calcium release from the sarcoplasmic reticulum in muscle cells. The compound is derived from the benzothiazepine class of drugs and is chemically identified by its systematic name, 3-(4-benzyl-l-piperidinyl)-l-(7-methoxy-2,3-dihydro-l,4-benzothiazepin-4(5H)-yl)-l-propanone, with the fumarate form enhancing its solubility and bioavailability in biological systems .
The synthesis of JTV 519 fumarate involves several steps that include the formation of key intermediates through chemical reactions typical of heterocyclic compounds. The synthesis process has been characterized using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry to confirm the structure and purity of the final product. The compound can be synthesized through a multi-step process that includes:
Technical details regarding specific reaction conditions, yields, and purification methods are often documented in scientific literature related to drug synthesis .
The molecular structure of JTV 519 fumarate can be described as follows:
The structural analysis reveals significant functional groups that play roles in binding interactions with ryanodine receptors, influencing calcium dynamics within cells .
JTV 519 fumarate undergoes various chemical reactions primarily related to its interaction with biological targets:
These reactions are essential for understanding how JTV 519 fumarate can modulate cellular signaling pathways involved in muscle contraction and cardiac function .
The mechanism of action of JTV 519 fumarate primarily revolves around its interaction with ryanodine receptors:
Experimental data show that this stabilization effect is crucial for improving cardiac contractility and reducing the risk of arrhythmias during pathological conditions .
JTV 519 fumarate exhibits several physical and chemical properties relevant for its application in research:
These properties make JTV 519 fumarate suitable for various laboratory applications, particularly in pharmacological studies targeting calcium signaling pathways .
JTV 519 fumarate has several scientific uses:
Ryanodine receptor type 2 (RyR2) is a homotetrameric calcium channel embedded in the sarcoplasmic reticulum (SR) membrane of cardiomyocytes, with each monomer spanning ~565 kDa and featuring a massive cytoplasmic scaffold for regulatory subunits [1] [4]. During cardiac excitation-contraction coupling, depolarization-triggered calcium influx through L-type calcium channels (Cav1.2) activates RyR2, inducing calcium-induced calcium release (CICR). This process elevates cytosolic Ca²⁺ from ~100 nM to 1 µM, enabling troponin C binding and myofilament contraction [1] [3]. Subsequent Ca²⁺ reuptake into the SR via SERCA2a (sarco/endoplasmic reticulum Ca²⁺-ATPase) and extrusion via the sodium-calcium exchanger (NCX) restores diastolic concentrations, completing the cycle [1] [6]. RyR2 gating is dynamically regulated by:
Table 1: Key RyR2 Regulatory Components in Cardiomyocytes
Component | Function | Consequence of Dysfunction |
---|---|---|
Calstabin2 (FKBP12.6) | Stabilizes closed state; prevents diastolic leak | Channel "unzipping"; pathological Ca²⁺ sparks |
PKA | Phosphorylates Ser2808; enhances channel sensitivity during β-adrenergic stimulation | Hyperphosphorylation → calstabin2 depletion |
CaMKII | Phosphorylates Ser2814; modulates frequency-dependent response | Sustained phosphorylation → oxidation/nitrosylation |
Calsequestrin | Luminal Ca²⁺ buffer; inhibits RyR2 at high SR [Ca²⁺] | Impaired store overload protection (SOICR) |
In heart failure (HF) and arrhythmogenic disorders, RyR2 undergoes pathological remodeling characterized by PKA hyperphosphorylation, oxidation, nitrosylation, and calstabin2 depletion [3] [6]. This remodeling reduces the energy barrier for channel opening, promoting diastolic SR Ca²⁺ leak. Key consequences include:
Genetic RyR2 mutations (e.g., R420Q, R420W, R2474S) cause catecholaminergic polymorphic ventricular tachycardia (CPVT) by similar mechanisms, where channels adopt a "primed" conformational state—an intermediate between closed and open configurations that predisposes to stress-induced Ca²⁺ release [6] [8]. Cryo-EM studies confirm that diseased RyR2 channels exhibit downward-outward shifts in their cytoplasmic domains, destabilizing the closed state even without cytosolic Ca²⁺ triggers [6].
Table 2: RyR2 Dysfunction in Cardiac Disorders
Disorder | Molecular RyR2 Defect | Functional Consequence |
---|---|---|
Heart Failure | PKA hyperphosphorylation, oxidation, calstabin2 depletion | Diastolic leak → Reduced contractility + arrhythmias |
CPVT (R420Q/W mutants) | Primed state conformation; reduced calstabin2 affinity | Stress-induced Ca²⁺ waves → Ventricular tachycardia |
Atrial Fibrillation | Oxidative stress; calstabin2 deficiency | Ectopic triggers + re-entry circuits |
CAS No.: 15245-44-0
CAS No.: 1449768-46-0
CAS No.: 576-42-1
CAS No.:
CAS No.: 12007-33-9